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Compound of Interest

Compound Name: Cudc-101

Cat. No.: B1684473 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the in vivo use of CUDC-101, a multi-targeted inhibitor of histone

deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal

growth factor receptor 2 (HER2).

Overview
CUDC-101 is a first-in-class small molecule that simultaneously targets both receptor tyrosine

kinases (RTKs) and class I/II HDAC enzymes.[1] This dual-action mechanism provides a

synergistic anticancer effect, making it a compound of significant interest in preclinical and

clinical research.[1] In vivo studies have demonstrated its broad antitumor activity in various

xenograft models, including those resistant to other targeted therapies.[1][2] Mechanistic

studies have shown that CUDC-101 not only directly inhibits EGFR and HER2 signaling but

also attenuates signaling mediated by HER3, MET, AXL, and AKT.[1]

In Vivo Dosage and Administration
The appropriate dosage and administration route for CUDC-101 in in vivo studies can vary

depending on the animal model, tumor type, and experimental goals. The following tables

summarize dosages used in published preclinical and clinical studies.

Table 1: Preclinical In Vivo Dosages of CUDC-101

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1684473?utm_src=pdf-interest
https://www.benchchem.com/product/b1684473?utm_src=pdf-body
https://www.benchchem.com/product/b1684473?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/20/19/5032/208677/Phase-I-First-in-Human-Study-of-CUDC-101-a
https://aacrjournals.org/clincancerres/article/20/19/5032/208677/Phase-I-First-in-Human-Study-of-CUDC-101-a
https://aacrjournals.org/clincancerres/article/20/19/5032/208677/Phase-I-First-in-Human-Study-of-CUDC-101-a
https://www.apexbt.com/cudc-101.html
https://www.benchchem.com/product/b1684473?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/20/19/5032/208677/Phase-I-First-in-Human-Study-of-CUDC-101-a
https://www.benchchem.com/product/b1684473?utm_src=pdf-body
https://www.benchchem.com/product/b1684473?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model Cancer Type Dosage
Administration
Route

Efficacy

Athymic nude

mice

Liver Cancer

(HepG2

xenograft)

120 mg/kg/day Oral

Induced 30%

tumor

regression.[2]

Athymic nude

mice

Non-Small Cell

Lung Cancer

(H358 xenograft)

Dose-dependent Intravenous
Inhibited tumor

growth.

Athymic nude

mice

Non-Small Cell

Lung Cancer

(A549 xenograft)

Not specified Intravenous
Potent inhibition

of tumor growth.

Athymic nude

mice

Colorectal

Cancer (HCT116

xenograft)

Not specified Intravenous
Inhibited tumor

growth.

Athymic nude

mice

Pancreatic

Cancer (HPAC

xenograft)

Not specified Intravenous
Inhibited tumor

growth.

NOD.Cg-

Prkdcscid

Il2rgtm1Wjl/SzJ

mice

Anaplastic

Thyroid Cancer

(8505c-Luc2

metastasis

model)

Not specified Not specified

Inhibited tumor

growth and

metastasis,

prolonged

survival.[3]

Athymic nude

mice

Breast Cancer

(MDA-MB-231

xenograft)

20 mg/kg (for

blocking)

Intravenous (co-

injection)

Used for in vivo

blocking

experiments with

a radiolabeled

tracer.[4]
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Study
Population

Cancer Type Dosage
Administration
Route

Key Findings

Patients with

advanced solid

tumors

Advanced Solid

Tumors

Up to 275 mg/m²

daily for 5 days

every 2 weeks

Intravenous

Maximum

Tolerated Dose

(MTD)

established at

275 mg/m².

Showed

promising single-

agent activity.[1]

Patients with

head and neck

squamous cell

carcinoma

Head and Neck

Squamous Cell

Carcinoma

225 mg/m² - 275

mg/m²

Intravenous (in

combination with

chemoradiation)

MTD of

combination

therapy

established at

275 mg/m².[5]

Experimental Protocols
Drug Preparation
For Preclinical (Oral) Administration:

Formulation: CUDC-101 can be formulated for oral gavage. A common vehicle is a solution

of 15% Captisol.[6]

Preparation Steps:

Weigh the required amount of CUDC-101 powder.

Prepare a 15% (w/v) solution of Captisol in sterile water.

Suspend the CUDC-101 powder in the Captisol solution to achieve the desired final

concentration.

Mix thoroughly to form a uniform suspension. It is recommended to use the mixed solution

immediately.[6]
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For Preclinical (Intravenous) Administration:

Formulation: For intravenous injection, CUDC-101 can be dissolved in a suitable vehicle

such as a mixture of DMSO and corn oil.[6]

Preparation Steps:

Prepare a stock solution of CUDC-101 in DMSO (e.g., 75 mg/mL).

For a 1 mL working solution, add 50 µL of the DMSO stock solution to 950 µL of corn oil.

Mix thoroughly to ensure a homogenous solution. Use the mixed solution immediately for

optimal results.[6]

For Clinical (Intravenous) Administration:

Reconstitution: CUDC-101 is supplied as a lyophilized powder. It should be reconstituted

with sterile water to a concentration of 30 mg/mL.[1]

Final Dilution: The reconstituted solution is further diluted with 5% dextrose in sterile water to

a total volume of approximately 100 mL for administration.[1]

Animal Handling and Tumor Implantation
Animal Models: Four to six-week-old female athymic nude mice are commonly used for

xenograft studies.[2]

Cell Implantation:

Cancer cells (e.g., HepG2) are cultured under standard conditions.

Cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or serum-

free medium).

A specific number of cells (e.g., 5 x 10^6) is injected subcutaneously into the flank of each

mouse.

Tumor Growth Monitoring:
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Tumor size is measured regularly (e.g., twice a week) using calipers.

Tumor volume is calculated using the formula: (Length x Width²) / 2.

Treatment is typically initiated when tumors reach a predetermined average size (e.g., 281

mm³).[2]

Treatment and Monitoring
Administration: Administer CUDC-101 according to the chosen route and schedule (e.g.,

daily oral gavage).

Monitoring:

Continue to monitor tumor growth throughout the treatment period.

Monitor the body weight of the animals as an indicator of toxicity.

Observe the general health and behavior of the animals.

Endpoint: The study may be terminated when tumors reach a maximum allowable size, or

after a predetermined treatment duration. At the endpoint, tumors and other tissues can be

collected for further analysis (e.g., pharmacodynamics).

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by CUDC-101 and a

typical experimental workflow for an in vivo study.
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Caption: Signaling pathways targeted by CUDC-101.
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Caption: Experimental workflow for a CUDC-101 in vivo study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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